N-Ethyl-3-(piperazin-1-yl)benzamid
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Overview
Description
N-Ethyl-3-(piperazin-1-yl)benzamid is a compound that belongs to the class of benzamides, which are known for their diverse biological activities. This compound features a benzamide core with an ethyl group and a piperazine ring, making it a hybrid structure that can interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-(piperazin-1-yl)benzamid typically involves a multi-step procedure. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3-aminobenzoic acid with ethylamine under acidic conditions to form N-ethyl-3-aminobenzamide.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting N-ethyl-3-aminobenzamide with piperazine in the presence of a suitable solvent like tert-butyl alcohol at elevated temperatures (110-120°C) and maintaining a basic pH using sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-(piperazin-1-yl)benzamid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core allows for electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents under controlled conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Halogenated derivatives of the benzamide core.
Scientific Research Applications
N-Ethyl-3-(piperazin-1-yl)benzamid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use as an antipsychotic and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Ethyl-3-(piperazin-1-yl)benzamid involves its interaction with various molecular targets:
GABA Receptors: The piperazine ring can bind to GABA receptors, leading to hyperpolarization of nerve endings and resulting in effects such as muscle relaxation.
Enzyme Inhibition: The compound can inhibit specific enzymes, thereby modulating biochemical pathways involved in inflammation and neurotransmission.
Comparison with Similar Compounds
N-Ethyl-3-(piperazin-1-yl)benzamid can be compared with other similar compounds:
3-(Piperazin-1-yl)-1,2-benzothiazole: Similar structure but contains a benzothiazole ring instead of a benzamide core.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Contains a pyrazine ring and is used as an anti-tubercular agent.
Uniqueness
This compound is unique due to its hybrid structure, which allows it to interact with multiple biological targets, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C13H19N3O |
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Molecular Weight |
233.31 g/mol |
IUPAC Name |
N-ethyl-3-piperazin-1-ylbenzamide |
InChI |
InChI=1S/C13H19N3O/c1-2-15-13(17)11-4-3-5-12(10-11)16-8-6-14-7-9-16/h3-5,10,14H,2,6-9H2,1H3,(H,15,17) |
InChI Key |
VWJRFPDIKWMMEU-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)N2CCNCC2 |
Origin of Product |
United States |
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